molecular formula C9H10O4S B1465095 2-Methyl-3-(methylsulfonyl)benzoic acid CAS No. 1186663-49-9

2-Methyl-3-(methylsulfonyl)benzoic acid

Cat. No. B1465095
CAS RN: 1186663-49-9
M. Wt: 214.24 g/mol
InChI Key: WMALKKDIJHZYRM-UHFFFAOYSA-N
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Description

2-Methyl-3-(methylsulfonyl)benzoic acid is a chemical compound with the molecular formula C9H10O4S and a molecular weight of 214.24 . It is a solid substance that can range from white to yellow in color .


Molecular Structure Analysis

The molecular structure of 2-Methyl-3-(methylsulfonyl)benzoic acid can be represented by the InChI code 1S/C9H10O4S/c1-6-7(9(10)11)4-3-5-8(6)14(2,12)13/h3-5H,1-2H3,(H,10,11) . The compound’s structure can be further analyzed using methods such as DFT studies, which can provide insights into its structure, electronics, bonding nature, thermodynamic properties, and more .


Physical And Chemical Properties Analysis

2-Methyl-3-(methylsulfonyl)benzoic acid is a solid substance that can range from white to yellow in color . and should be stored at room temperature .

Scientific Research Applications

Synthesis Techniques

2-Methyl-3-(methylsulfonyl)benzoic acid and its derivatives have been a subject of study for their synthesis techniques. One approach involves a convenient preparation from 4-methylbenzenesulfonyl chloride, where the use of chloroacetic acid instead of dimethyl sulfate in the methylation process contributes significantly to environmental protection (Yin, 2002). Another study optimized the synthesis of 2-Nitro-4-methylsulfonyl benzoic acid, achieving a high yield and purity, indicating potential for large-scale production (Long-wang, 2013).

Chemical Properties and Reactions

Research into the chemical properties and reactions of this compound has led to various discoveries. For example, a radical relay strategy was developed for generating 3-(methylsulfonyl)benzo[b]thiophenes, showcasing the potential for creating methylsulfonyl-containing compounds under mild conditions (Gong et al., 2019). Another study focused on the synthesis and crystal structure of related compounds, emphasizing the significance of non-covalent interactions in stabilizing crystal structures (Asegbeloyin et al., 2019).

Environmental and Biological Applications

The environmental and biological applications of 2-Methyl-3-(methylsulfonyl)benzoic acid are also noteworthy. It has been used in the synthesis of intermediate compounds for herbicides, demonstrating its utility in agricultural chemistry (Yuan-xiang, 2008). Moreover, studies have explored its role in inducing multiple stress tolerance in plants, where benzoic acid derivatives, including this compound, were found to be effective in enhancing plant resilience to various stresses (Senaratna et al., 2004).

properties

IUPAC Name

2-methyl-3-methylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4S/c1-6-7(9(10)11)4-3-5-8(6)14(2,12)13/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMALKKDIJHZYRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1S(=O)(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901279906
Record name 2-Methyl-3-(methylsulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901279906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-(methylsulfonyl)benzoic acid

CAS RN

1186663-49-9
Record name 2-Methyl-3-(methylsulfonyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186663-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-3-(methylsulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901279906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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